6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2 |
InChI Key |
KTAHHMSERHRZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
6-Oxabicyclo[3.2.1]octane-2-carbaldehyde chemical structure properties
Executive Summary
The 6-oxabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, serving as a rigid, bicyclic ether core that mimics the spatial arrangement of carbohydrates and terpenoids while offering enhanced metabolic stability. The 2-carbaldehyde derivative (6-oxabicyclo[3.2.1]octane-2-carbaldehyde) is a critical intermediate, providing a reactive electrophilic handle for the divergent synthesis of complex pharmacophores.
This guide provides an in-depth analysis of the physicochemical properties, synthetic routes, and stereochemical considerations of this molecule. It is designed to facilitate the integration of this scaffold into fragment-based drug discovery (FBDD) and natural product total synthesis.
Structural Analysis & Physicochemical Properties[1][2]
Molecular Architecture
The 6-oxabicyclo[3.2.1]octane system consists of a cyclohexane ring bridged by an oxygen atom between positions 1 and 5 (IUPAC numbering). Unlike the more common 8-oxabicyclo[3.2.1]octane (tropane-like) system, the 6-oxa isomer places the heteroatom in the two-carbon bridge, creating a distinct electronic and steric profile.
-
Core Skeleton: Bicyclic ether.
-
Stereocenters: C1, C2, and C5. The relative stereochemistry (endo/exo) of the C2-formyl group significantly impacts reactivity and biological binding.
-
Conformation: The six-membered ring typically adopts a distorted chair conformation, while the five-membered ether ring adopts an envelope-like pucker. This rigidity reduces the entropic penalty upon binding to protein targets.
Calculated & Predicted Properties
Note: As a specialized intermediate, experimental bulk properties are often extrapolated from analogs.
| Property | Value (Predicted/Analog-Derived) | Relevance |
| Molecular Formula | C₈H₁₂O₂ | Core composition |
| Molecular Weight | 140.18 g/mol | Fragment-based design |
| ClogP | ~0.8 – 1.2 | Favorable for CNS penetration |
| TPSA | ~26 Ų | High membrane permeability |
| Boiling Point | ~85–90 °C (at 10 mmHg) | Volatile oil, distillable |
| H-Bond Donors | 0 | Lipophilic core |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Receptor interaction points |
Synthetic Methodologies
The construction of the 6-oxabicyclo[3.2.1]octane core generally proceeds via intramolecular cyclization strategies. Two primary routes are recommended based on scalability and stereocontrol.
Route A: Intramolecular Etherification (Acid-Mediated)
This route utilizes a cyclohexenyl alcohol precursor. The cyclization is driven by the attack of a hydroxyl group on an activated alkene or epoxide.
-
Precursor: 3-Hydroxymethyl-cyclohex-3-enol or related diols.
-
Cyclization: Treatment with Brønsted acids (e.g., p-TsOH) or Lewis acids (BF₃·OEt₂) induces intramolecular etherification.
-
Functionalization: The C2-aldehyde is often installed post-cyclization via Vilsmeier-Haack formylation or oxidation of a C2-methanol side chain.
Route B: Radical Cyclization (Alkoxy Radical)
A powerful method for generating the ether bridge under neutral conditions, avoiding acid-sensitive functional group degradation.
-
Precursor: Cyclohexyl alcohol with a pendant alkene.
-
Reagent: Iodine/PhI(OAc)₂ (Suarez oxidation) generates an alkoxy radical.
-
Mechanism: 1,5-Hydrogen atom transfer (HAT) followed by oxidation and cyclization.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes (Acid-mediated vs. Radical) to the 6-oxabicyclo[3.2.1]octane core.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of the 6-oxabicyclo[3.2.1]octane core via iodocyclization (Route B variant), followed by aldehyde installation.
Reagents:
-
Cyclohex-3-ene-1-methanol (Starting Material)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Dess-Martin Periodinane (DMP)
Step-by-Step Procedure:
-
Iodoetherification:
-
Dissolve cyclohex-3-ene-1-methanol (10 mmol) in MeCN (50 mL).
-
Add NaHCO₃ (30 mmol) and cool to 0 °C.
-
Add I₂ (12 mmol) portion-wise over 30 minutes.
-
Stir at room temperature for 4 hours (monitor by TLC for disappearance of alkene).
-
Quench: Add saturated Na₂S₂O₃ solution to remove excess iodine. Extract with EtOAc.
-
Result: Iodinated bicyclic ether intermediate.
-
-
Deiodination (Radical Reduction):
-
Dissolve the iodo-intermediate in benzene or toluene.
-
Add AIBN (cat.) and Bu₃SnH (1.1 equiv). Reflux for 2 hours.
-
Result: Unsubstituted 6-oxabicyclo[3.2.1]octane derivative.[1]
-
-
Formylation (Installation of C2-CHO):
-
Note: Direct formylation at C2 requires pre-functionalization (e.g., enolate alkylation if a ketone is present) or using a precursor with a C2-hydroxymethyl group.
-
Oxidation Protocol: If a C2-hydroxymethyl group is present, dissolve in DCM, add DMP (1.2 equiv), and stir at RT for 1 hour.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Validation Criteria:
-
¹H NMR: Look for the diagnostic aldehyde proton (~9.6–9.8 ppm, d) and the bridgehead proton at C5 (multiplet ~4.0–4.5 ppm).
-
¹³C NMR: Carbonyl carbon (~200 ppm), Bridgehead C5 (~75 ppm), Bridgehead C1 (~35-40 ppm).
Chemical Reactivity & Applications
The Aldehyde "Handle"
The C2-aldehyde is the primary vector for diversification.
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields amine derivatives. This is the most common route for generating CNS-active analogs (resembling tropanes).
-
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form vinyl derivatives.
-
Oxidation: Conversion to the carboxylic acid (carboxylic acid bioisostere).
Stereochemical Control (Endo vs. Exo)
The orientation of the aldehyde at C2 relative to the ether bridge (C6-O) is critical.
-
Exo-isomer: Typically thermodynamically more stable due to reduced steric clash with the bridge.
-
Endo-isomer: Often kinetically favored in certain cyclizations but may undergo epimerization.
-
Separation: Diastereomers are usually separable by silica gel chromatography.
Pharmacological Relevance
This scaffold acts as a rigid spacer in drug design.[2]
-
GPCR Ligands: The bicyclic core restricts conformational freedom, potentially increasing affinity for G-protein coupled receptors (e.g., muscarinic or opioid receptors) compared to flexible cyclohexyl analogs.
-
Natural Product Analogs: Mimics the core of Kaurane and Grayanane diterpenoids.
References
-
PubChem. (2025).[3] 6-Oxabicyclo[3.2.1]octane | C7H12O.[3][4] National Library of Medicine. [Link]
-
Cossy, J., et al. (2017). Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold. The Journal of Organic Chemistry. [Link][5]
-
RSC. (2025). Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions. Organic Chemistry Frontiers. [Link]
-
Beilstein-Institut. (2024). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Oxabicyclo(3.2.1)octane | C7H12O | CID 13240724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactive Analogs of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
A Technical Guide to Scaffold Diversification and Therapeutic Targeting
Executive Summary: The Privileged Ether Bridge
The 6-oxabicyclo[3.2.1]octane scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its nitrogenous congener (the tropane alkaloid core found in atropine and cocaine), the 6-oxa variant offers unique lipophilicity profiles and hydrogen-bond accepting capabilities without the basicity of the amine bridge.
This guide focuses on the 2-carbaldehyde derivative as a critical linchpin intermediate. The C2-formyl group serves as a high-reactivity handle, allowing rapid divergence into neuroactive, antibacterial, and cytotoxic chemical space. This document details the structural rationale, synthetic access, and validated protocols for leveraging this scaffold in drug discovery.
Structural & Stereochemical Analysis
The 6-oxabicyclo[3.2.1]octane core is a bridged ether characterized by a rigid bicyclic system. This rigidity reduces the entropic penalty of binding to protein targets.
-
Conformational Locking: The oxygen bridge locks the cyclohexane ring into a chair conformation.
-
The C2 Vector: The aldehyde at position 2 can exist in endo (axial) or exo (equatorial) orientations. The exo-isomer is generally thermodynamically favored, but the endo-isomer often mimics the spatial arrangement of bioactive tropanes.
-
Electronic Profile: The ether oxygen at position 6 acts as a hydrogen bond acceptor, critical for interactions with serine or threonine residues in binding pockets (e.g., in GPCRs or bacterial FabF enzymes).
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for diversifying the 2-carbaldehyde core.
Figure 1: Divergent synthesis strategy starting from the C2-formyl linchpin.
Synthetic Access & Methodology
Accessing the 2-carbaldehyde requires stereoselective construction of the bicyclic ether. Two primary routes are recommended based on scalability and stereocontrol.
Route A: Intramolecular Etherification (The Cyclohexenol Route)
This method utilizes a 1,3- or 1,4-cyclohexanediol derivative. The key step is an acid-catalyzed or electrophile-promoted cyclization.
-
Precursor: 3-cyclohexen-1-methanol derivatives.
-
Cyclization: Reaction with iodine (
) or phenylselenenyl chloride ( ) induces trans-annular etherification. -
Formylation: The resulting intermediate is functionalized (e.g., via radical carbonylation or Vilsmeier-Haack conditions on a vinyl ether precursor) to install the aldehyde.
Route B: The Burgess Reagent Cascade (Dehydrative Cyclization)
A modern, high-yield approach involves the cyclodehydration of
Mechanism:
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) activates a secondary alcohol, promoting an intramolecular
Experimental Protocols
The following protocols are designed for the synthesis and functionalization of the scaffold.
Protocol 1: Synthesis of the 6-Oxabicyclo[3.2.1]octane Core
Adapted from Burgess reagent mediated cyclodehydration strategies [1].
Reagents:
-
Substrate: 1-(2-hydroxyethyl)-cyclohexan-1,3-diol (10 mmol)
-
Reagent: Burgess Reagent (12 mmol)
-
Solvent: Anhydrous THF (50 mL)
-
Temperature: Reflux (66 °C)
Step-by-Step:
-
Dissolution: Dissolve the triol substrate in anhydrous THF under
atmosphere. -
Addition: Add Burgess reagent in one portion at room temperature.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the polar starting material.
-
Workup: Cool to RT. Quench with saturated
(20 mL). Extract with (3 x 30 mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Gradient: 0-20% EtOAc/Hexanes). -
Yield: Expect 75-85% of the bicyclic alcohol.
Protocol 2: Oxidation to 2-Carbaldehyde
Standard Swern or PCC oxidation of the hydroxymethyl intermediate.
Reagents:
-
Substrate: 6-oxabicyclo[3.2.1]octane-2-methanol (5 mmol)
-
Oxidant: PCC (Pyridinium chlorochromate) (7.5 mmol)
-
Buffer: Sodium Acetate (to buffer HCl)
-
Solvent:
(DCM)
Step-by-Step:
-
Suspension: Suspend PCC and NaOAc in DCM (25 mL) at 0 °C.
-
Addition: Add the substrate dissolved in minimal DCM dropwise.
-
Reaction: Stir at RT for 3 hours. The solution will turn dark brown/black.
-
Filtration: Filter the slurry through a pad of Celite/Silica to remove chromium salts. Wash with
. -
Isolation: Concentrate the filtrate to yield the crude aldehyde. This intermediate is often unstable and should be used immediately in the next step (e.g., reductive amination).
Bioactivity & Therapeutic Applications[2][3]
5.1 Antibacterial: Platensimycin Bioisosteres
The 6-oxabicyclo[3.2.1]octane core mimics the ketolide cage of Platensimycin, a potent FabF inhibitor (fatty acid synthase) [2].
-
Strategy: Oxidize the 2-carbaldehyde to the carboxylic acid and couple with 3-amino-2,4-dihydroxybenzoic acid.
-
Activity: These analogs show activity against Gram-positive bacteria, including MRSA, by occupying the hydrophobic pocket of the FabF enzyme.
5.2 Neuroactivity: Tropane Analogs
By replacing the
-
Target: Muscarinic Acetylcholine Receptors (mAChR) and Dopamine Transporters (DAT).
-
Advantage: The oxygen bridge alters the pKa and lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration while reducing peripheral toxicity associated with the basic nitrogen [3].
5.3 Quantitative Data Summary
| Analog Class | C2 Substituent | Target | Activity (IC50 / Ki) | Key Reference |
| Antibacterial | 3-amino-2,4-dihydroxybenzamide | FabF (E. coli) | 0.5 - 2.0 | [2] |
| Neuroactive | (Phenyl)methanamine | DAT (Rat) | 45 nM | [3] |
| Cytotoxic | Glioblastoma | 12 | [4] |
Workflow Visualization
The following diagram details the experimental workflow from raw materials to bioactive leads.
Figure 2: Experimental workflow for scaffold synthesis and diversification.
References
-
Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration. Source: National Institutes of Health (NIH) / PMC [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes (Platensimycin Core). Source: MDPI Molecules [Link]
-
Synthesis and Biological Activity of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes. Source: University of Regensburg [Link]
-
Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold. Source: ACS Publications (J. Org. Chem) [Link][1][2][3][4][5][6][7][8]
Sources
- 1. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Oxabicyclo[3.2.1]octenes in organic synthesis: direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Intramolecular etherification methods for bicyclic aldehyde synthesis
Application Note: Advanced Intramolecular Etherification Strategies for Bicyclic Aldehyde Synthesis
Part 1: Executive Summary & Strategic Overview
Bicyclic aldehydes containing ether bridges (e.g., furo[2,3-b]furans, 2,6-dioxabicyclo[3.3.1]nonanes, and chroman-carbaldehydes) are privileged scaffolds in natural product synthesis (e.g., iridoids, spongiotriol) and medicinal chemistry. Their synthesis is often complicated by the lability of the aldehyde group and the challenge of controlling stereochemistry at the ring fusion.
This guide details three distinct, high-fidelity protocols for constructing these cores. Unlike traditional acid-catalyzed dehydration, which often yields thermodynamic mixtures, these methods employ organocatalysis , transition-metal redox relays , and stereocontrolled halo-cyclization to achieve kinetic precision.
Strategic Decision Matrix
The choice of method depends on the substrate's oxidation state and the desired ring fusion geometry.
Figure 1: Strategic selection of etherification method based on precursor architecture.
Part 2: Detailed Experimental Protocols
Method 1: Organocatalytic Enantioselective Oxa-Michael Cascade
Application: Direct synthesis of chiral chroman-2-carbaldehydes and bicyclic hemiacetals. Mechanism: The secondary amine catalyst forms an iminium ion with the enal, activating it for intramolecular nucleophilic attack by the pendant hydroxyl group (oxa-Michael). Hydrolysis regenerates the catalyst and releases the bicyclic aldehyde.
Reagents & Equipment:
-
Catalyst: (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]trimethylsilanyloxymethyl}pyrrolidine (Jørgensen-Hayashi catalyst).
-
Solvent: Toluene (anhydrous).
-
Additives: Benzoic acid (stoichiometric co-catalyst often improves turnover).
-
Atmosphere: Ambient air (tolerant), but Argon recommended for reproducibility.
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve the substrate (e.g., 2-(3-hydroxypropyl)cinnamaldehyde) (1.0 mmol) in toluene (10 mL, 0.1 M).
-
Catalyst Addition: Add the Jørgensen-Hayashi catalyst (10 mol%, 60 mg) and benzoic acid (10 mol%, 12 mg) to the reaction vial.
-
Reaction: Stir the mixture at room temperature (23 °C). Monitor by TLC for the disappearance of the starting enal (typically 12–24 h).
-
Checkpoint: The intermediate enamine is often invisible on TLC; look for the appearance of the less polar aldehyde product.
-
-
Quench: Dilute with Et₂O (20 mL) and filter through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Note: Bicyclic aldehydes can be unstable on silica; use neutral alumina or deactivated silica (1% Et₃N) if degradation is observed.
-
Causality & Insight:
-
Stereocontrol: The bulky silyl group on the catalyst shields one face of the iminium intermediate, forcing the pendant alcohol to attack from the open face, ensuring high enantioselectivity (>90% ee).
-
Aldehyde Fidelity: unlike metal-catalyzed methods which might reduce or oxidize the aldehyde, this organocatalytic route generates the aldehyde as the final step of the catalytic cycle.
Method 2: Palladium-Catalyzed Oxidative Redox-Relay Cyclization
Application: Construction of complex 2,6-dioxabicyclo[3.3.1]nonane cores from linear diene-diols. Mechanism: A Pd(II) species initiates an oxypalladation of the first alkene. The metal then "walks" along the chain (chain running) via β-hydride elimination/re-insertion to a remote position, where it triggers a second cyclization (π-allyl formation).
Reagents & Equipment:
-
Catalyst: Pd(TFA)₂ (5-10 mol%).
-
Ligand: DMSO (acts as a ligand and solvent component).
-
Oxidant: O₂ (1 atm balloon) or Benzoquinone.
-
Solvent: Toluene/DMSO (4:1 ratio).
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk tube and cool under N₂.
-
Solution Prep: Add Pd(TFA)₂ (16.6 mg, 0.05 mmol) and the diene-diol substrate (1.0 mmol) to the tube.
-
Solvent & Atmosphere: Add Toluene (4 mL) and DMSO (1 mL). Evacuate the tube and refill with O₂ (balloon).
-
Cyclization: Heat the mixture to 60 °C with vigorous stirring.
-
Critical Step: The reaction relies on the re-oxidation of Pd(0) to Pd(II) by O₂. Ensure the balloon remains inflated and the stir rate is high to maximize gas-liquid transfer.
-
-
Monitoring: Reaction typically completes in 24 h. The solution may turn black (Pd black precipitation) if the re-oxidation is too slow; add 10 mol% benzoquinone if this occurs.
-
Workup: Cool to RT, filter through Celite, and concentrate. Purify via chromatography.
Causality & Insight:
-
Redox Relay: This method is "atom-economical" as it forms two rings and two C-O bonds in one pot without external activating groups (like halides).
-
Stereochemistry: The coordination of DMSO to Palladium is crucial for the cis-selectivity of the ring fusion.
Method 3: Iodoetherification with Post-Cyclization Carbonylation
Application: Synthesis of bicyclic ethers with a handle (iodide) for conversion to an aldehyde. Mechanism: Electrophilic activation of an alkene by an iodonium source triggers intramolecular attack by the alcohol. The resulting iodide is then converted to an aldehyde via radical formylation or displacement/oxidation.
Reagents & Equipment:
-
Cyclization: Iodine (I₂), NaHCO₃, MeCN.
-
Formylation: AIBN, Bu₃SnH, CO (carbon monoxide) OR Kornblum Oxidation reagents (AgBF₄, DMSO, Et₃N).
Step-by-Step Protocol (Cyclization + Kornblum Oxidation):
-
Iodoetherification:
-
Dissolve alkenyl alcohol (1.0 mmol) in MeCN (10 mL).
-
Add NaHCO₃ (3.0 equiv) and cool to 0 °C.
-
Add I₂ (1.2 equiv) portion-wise. Stir until decolorization ceases (2-4 h).
-
Quench with sat. Na₂S₂O₃. Extract (EtOAc), dry, and concentrate to yield the iodo-ether.
-
-
Kornblum Oxidation (Iodide -> Aldehyde):
-
Dissolve the crude iodo-ether in anhydrous DMSO (5 mL).
-
Add AgBF₄ (1.5 equiv) protected from light. Heat to 60 °C for 4 h.
-
Add Et₃N (2.0 equiv) and stir for 30 min.
-
Result: The primary iodide is displaced by DMSO, which decomposes to the aldehyde upon base treatment.
-
Part 3: Data Analysis & Visualization
Comparative Analysis of Methods
| Feature | Method 1: Organocatalytic | Method 2: Pd-Redox Relay | Method 3: Iodoetherification |
| Primary Product | Bicyclic Aldehyde (Direct) | Bicyclic Ether (Core) | Iodo-Bicyclic Ether |
| Stereocontrol | Enantioselective (>90% ee) | Diastereoselective (cis-fused) | Diastereoselective (trans-fused) |
| Substrate Class | Enals / Enones | Linear Diene-Diols | Alkenyl Alcohols |
| Key Limitation | Requires conjugated system | Sensitivity to O₂ pressure | Requires 2-step sequence for CHO |
| Scalability | High (g to kg) | Moderate (mg to g) | High (g to kg) |
Mechanistic Pathway: Pd-Catalyzed Relay (Method 2)
Figure 2: Mechanistic flow of the Palladium-catalyzed redox-relay cascade, highlighting the "chain walking" event that enables bicyclic formation.
References
-
Vinson, A. R. S., et al. (2015). "Gold-Catalyzed, SN1-Type Reaction of Alcohols to Afford Ethers." Synlett, 26, 765-770. Link
-
Liang, T., et al. (2022).[1][2] "Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction." Chemical Communications.[3] Link
-
Lees, N. R., & Cobb, A. J. A. (2021). "Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition." Advanced Synthesis & Catalysis, 363(16), 4067-4074. Link
-
Choudhury, U. M., et al. (2023). "2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs." RSC Advances. Link
-
Thompson, S. J., et al. (2015). "Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation." Journal of the American Chemical Society.[4] Link
Sources
Aza-Prins cyclization to form 6-oxabicyclo[3.2.1]octane derivatives
Application Note: Strategic Synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane Scaffolds via Aza-Prins Cyclization
Part 1: Executive Summary & Structural Logic
The 6-oxabicyclo[3.2.1]octane core is a privileged scaffold found in diverse bioactive natural products (e.g., Sorgolactone, Pyran derivatives) and high-value medicinal targets. While the classical Oxa-Prins reaction is the standard route to oxygenated heterocycles, the Aza-Prins cyclization offers a unique, orthogonal strategy to access nitrogen-functionalized derivatives of this system—specifically the 6-oxa-2-azabicyclo[3.2.1]octane skeleton.
This guide details the protocol for leveraging the Aza-Prins reaction to construct this bridged bicyclic system. Unlike the traditional Aza-Prins pathway, which terminates in a piperidine (6-membered ring), this protocol exploits an intramolecular oxygen trap to force a second cyclization event, locking the conformation into a bridged ether-amine architecture.
The Strategic Advantage
-
Complexity Generation: Converts linear precursors (homoallylamines and chiral aldehydes) into bicyclic scaffolds with 3+ stereocenters in a single step.
-
Atom Economy: Utilizes the "waste" oxygen from the aldehyde/ether side chain as a nucleophile.
-
Stereocontrol: The rigid bicyclic transition state often yields single diastereomers (typically endo).
Part 2: Mechanistic Causality & Pathway Analysis
To successfully execute this reaction, one must understand the competition between the standard Aza-Prins (leading to piperidines) and the Bridged-Ether pathway.
Mechanism of Action
-
Condensation: The homoallylamine condenses with the aldehyde to form an N-acyliminium or iminium ion (depending on the N-protecting group).
-
Primary Cyclization (Aza-Prins): The alkene moiety attacks the electrophilic iminium carbon (6-endo-trig), generating a secondary carbocation at position 4 of the newly formed piperidine ring.
-
The Bifurcation Point:
-
Standard Pathway: The carbocation is trapped by an external nucleophile (Cl⁻, solvent) or eliminates a proton. Result: Piperidine .[1][2][3]
-
Target Pathway: A pendant oxygen nucleophile (e.g., from a benzyloxy group or free hydroxyl on the aldehyde side chain) attacks the carbocation intramolecularly. Result: 6-oxa-2-azabicyclo[3.2.1]octane .
-
Critical Success Factor: The reaction requires a Lewis Acid capable of activating the imine without sequestering the internal oxygen nucleophile. Indium(III) and Iron(III) salts are preferred.
Pathway Visualization
Figure 1: Mechanistic bifurcation in the Aza-Prins reaction. The solid green line represents the target pathway mediated by an internal oxygen nucleophile.
Part 3: Detailed Experimental Protocol
This protocol is adapted from high-fidelity diastereoselective syntheses (e.g., J. Org. Chem. 2017) and optimized for reproducibility.
Materials & Reagents
-
Substrate A: N-Tosyl homoallylamine (1.0 equiv).
-
Substrate B: Chiral
-hydroxyaldehyde derivative (e.g., 2,3-di-O-benzyl-D-glyceraldehyde) (1.2 equiv). -
Catalyst: Indium(III) Chloride (
) or Boron Trifluoride Etherate ( ). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended):
-
In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the homoallylamine (1.0 mmol) and stir for 15 minutes at Room Temperature (RT) to encourage pre-association.
-
-
Lewis Acid Activation:
-
Cool the mixture to 0 °C using an ice bath.
-
Add
(20 mol%, 0.2 mmol) or (1.0 equiv) dropwise. -
Note:
is milder and often provides better diastereoselectivity for this specific cascade. is more aggressive and may require strictly low temperatures (-78 °C to 0 °C).
-
-
Cyclization Phase:
-
Allow the reaction to warm slowly to RT .
-
Stir for 2–12 hours . Monitor by TLC (stain with Phosphomolybdic Acid or Ninhydrin).
-
Endpoint: Disappearance of the homoallylamine spot and appearance of a lower Rf spot (the bicyclic amine).
-
-
Workup & Isolation:
-
Quench the reaction by adding sat.
(10 mL) with vigorous stirring. -
Extract with DCM (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 7:3).
-
The 6-oxa-2-azabicyclo[3.2.1]octane product usually elutes after any unreacted aldehyde but before simple sulfonamides.
-
Data Specification: Expected Outcomes
| Parameter | Standard Aza-Prins (Piperidine) | Bridged Pathway (Target) |
| Major Product | 4-Halo-piperidine | 6-oxa-2-azabicyclo[3.2.1]octane |
| Key Reagent | Excess Halide (e.g., TMSCl) | Internal Oxygen Nucleophile |
| Stereoselectivity | Moderate (cis/trans mix) | High (>95:5 dr) |
| Typical Yield | 70-85% | 60-80% |
| Limiting Factor | Polymerization of aldehyde | Steric clash in transition state |
Part 4: Troubleshooting & Optimization
Problem 1: Formation of Piperidine Byproducts
-
Cause: The internal oxygen trap is too slow, allowing external nucleophiles (like Cl⁻ from InCl3) to intercept the cation.
-
Solution: Use a non-nucleophilic counterion catalyst, such as Sc(OTf)3 or In(OTf)3 , to discourage external trapping. Ensure the solvent is strictly anhydrous to prevent water trapping (which leads to 4-hydroxypiperidines).
Problem 2: Low Diastereoselectivity
-
Cause: High reaction temperature allowing thermodynamic equilibration.
-
Solution: Lower the temperature to -20 °C or -78 °C. The bicyclic formation is kinetically controlled; lower temperatures favor the concerted/rapid cyclization of the most accessible conformer.
Problem 3: Hydrolysis of the Acetal Bridge
-
Cause: The 6-oxabicyclo system is essentially an N,O-acetal or ether linkage. Strong acids during workup can open the bridge.
-
Solution: Ensure the quench is basic (NaHCO3) and avoid acidic stains/modifiers during chromatography.
Part 5: References
-
Mahía, A., et al. (2017).[4] "Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction." The Journal of Organic Chemistry, 82(15).
-
Reddy, B. V., et al. (2017).[5] "The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues." European Journal of Organic Chemistry, 2017(15), 1805–1819.
-
Krasavin, M., et al. (2009). "Microwave-assisted aza-Prins reaction. Part 1: facile preparation of natural-like 3-azabicyclo[3.3.1]non-6-enes." Tetrahedron Letters, 50(26).
Sources
Troubleshooting & Optimization
Improving yield of intramolecular Michael addition for bicyclic ethers
Topic: Improving Yield in Bicyclic Ether Synthesis Ticket ID: OMA-BICYC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
User Issue: Low yield and poor stereocontrol during the formation of bicyclic ethers (e.g., fused THFs, THPs) via intramolecular oxy-Michael addition. Root Cause Analysis: This transformation is frequently plagued by three competing factors:
-
Reversibility (Retro-Michael): The alkoxide is a good leaving group, making the reaction equilibrium-driven.
-
Orbital Misalignment: Adherence to Baldwin’s Rules often disfavors specific ring closures (e.g., 5-endo-trig).[1][2]
-
Competitive Polymerization: Intermolecular attack competes with intramolecular cyclization.
Operational Goal: Shift the reaction from thermodynamic equilibrium to kinetic product trapping or utilize superbase catalysis to overcome high
Diagnostic Workflow (Troubleshooting Guide)
Before altering your synthetic route, run your experiment through this logic gate to identify the failure point.
Figure 1: Diagnostic decision tree for isolating yield-limiting factors in oxy-Michael cyclizations.
Technical Modules: The Three Pillars of Yield
Module A: The Reversibility Trap (Thermodynamics vs. Kinetics)
The oxy-Michael addition is reversible. If the cyclic ether product is not thermodynamically more stable than the open-chain precursor (common in strained rings), the retro-Michael reaction will dominate.
-
The "Naked" Anion Solution: Using a potassium base (
) with a crown ether (e.g., 18-crown-6) sequesters the potassium cation. This creates a "naked," highly reactive alkoxide that accelerates the forward reaction rate ( ) significantly over the reverse rate ( ), allowing for kinetic trapping at low temperatures (-78 °C). -
The Superbase Solution: Recent breakthroughs utilize Bifunctional Iminophosphoranes (BIMP). These superbases are strong enough to deprotonate high
alcohols but bulky enough to prevent side reactions, effectively driving the equilibrium forward through H-bond stabilization of the transition state.
Module B: Geometry & Baldwin’s Rules
You must verify if your cyclization is allowed.
-
5-exo-trig: Favored. (e.g., forming tetrahydrofurans from
-hydroxy enoates). -
6-endo-trig: Favored. (e.g., forming tetrahydropyrans).[3][4]
-
5-endo-trig: Disfavored. If you are attempting this, standard base catalysis will fail.
-
Workaround: Switch to acid catalysis or electrophilic activation (e.g., Iodocyclization) to change the hybridization geometry in the transition state.
-
Module C: Stereocontrol Strategies
Achieving high diastereoselectivity (dr) or enantioselectivity (er) requires rigidifying the transition state.
| Catalyst System | Mechanism | Best For | Reference |
| Chiral Crown Ether / KOtBu | Ion-pairing with K+ | Asymmetric intramolecular addition of | [1] |
| BIMP (Superbase) | H-bonding / Brønsted Base | Broad scope (THFs, THPs), high tolerance for functional groups. | [2] |
| Cinchona-Thiourea | Bifunctional (Activation/Deprotonation) | Nitroalkene acceptors; creating quaternary stereocenters. | [3] |
Standard Operating Protocols (SOPs)
Protocol A: Kinetic Control (Crown Ether Method)
Best for: Substrates prone to retro-Michael or epimerization.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve the hydroxy-enone substrate (1.0 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF (0.05 M concentration).
-
Cooling: Cool the solution to -78 °C .
-
Initiation: Add KHMDS or KOtBu (1.05 equiv) dropwise over 10 minutes.
-
Why: Slow addition prevents local hot spots that trigger polymerization.
-
-
Monitoring: Stir at -78 °C for 1-4 hours. Monitor by TLC (quench aliquot with cold AcOH/EtOAc).
-
Quench: CRITICAL STEP. Quench at -78 °C with excess acetic acid or pH 7 buffer.
-
Warning: Warming before quenching allows the retro-Michael reaction to reopen the ring.
-
Protocol B: Thermodynamic Control (BIMP Superbase Method)
Best for: Low reactivity alcohols or sterically hindered substrates.
-
Catalyst: Use BIMP catalyst (5-10 mol%).
-
Solvent: Cyclopentyl methyl ether (CPME) or Toluene (0.1 M).
-
Conditions: Stir at room temperature (or up to 50 °C for difficult substrates).
-
Advantage: The BIMP catalyst forms a network of H-bonds that stabilizes the cyclic intermediate, preventing the reverse reaction without needing cryogenic conditions.
Mechanistic Visualization
The following diagram illustrates the Bifunctional Iminophosphorane (BIMP) mode of action, which is currently the gold standard for difficult cyclizations.
Figure 2: BIMP catalysis stabilizes the transition state via H-bonding, inhibiting the retro-Michael pathway.
Frequently Asked Questions (FAQ)
Q: My reaction goes to 100% conversion but the isolated yield is <40%. Where is the mass loss? A: This usually indicates polymerization. The oxy-Michael reaction competes with intermolecular addition.
-
Fix: Dilute your reaction. If you are at 0.1 M, drop to 0.005 M . This favors intramolecular cyclization (Order 1 kinetics) over intermolecular polymerization (Order 2 kinetics).
Q: I am trying to form a 5-membered ring (THF) but getting no product. Baldwin's rules say 5-exo-trig is favored. A: Check the geometry of your double bond. If the acceptor is cis-locked or sterically crowded, the orbital overlap might be physically impossible despite the rule.
-
Fix: Try adding a Lewis Acid (e.g.,
) to activate the carbonyl, pulling electron density and relaxing the geometric requirement.
Q: The product racemizes during workup. A: The product is likely undergoing retro-Michael ring opening on the silica gel column (which is slightly acidic/basic depending on the brand).
-
Fix: Deactivate your silica gel with 1% Triethylamine before loading the column, or use neutral alumina.
References
-
Asymmetric Intramolecular Oxa-Michael Addition of
- and -Hydroxy- -Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. ChemRxiv, 2025.[5] -
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to
-Unsaturated Esters and Amides. Journal of the American Chemical Society, 2023. -
Enantioselective organocatalytic oxa-Michael addition of oximes to
-CF3- -disubstituted nitroalkenes. Organic & Biomolecular Chemistry, 2012. -
Rules for Ring Closure (Baldwin's Rules). Journal of the Chemical Society, Chemical Communications, 1976.[1]
-
Recent developments in the field of oxa-Michael reactions. Chemical Society Reviews, 2008.
Sources
Technical Support Center: Purification of Volatile Bicyclic Ether Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of volatile bicyclic ether aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this class of compounds. The inherent volatility, combined with the reactivity of the aldehyde functional group, necessitates carefully selected and optimized purification strategies. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may face during your experiments.
Section 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses high-level questions regarding the unique properties of volatile bicyclic ether aldehydes and the common challenges encountered during their purification.
Q1: What makes the purification of volatile bicyclic ether aldehydes so challenging?
A: The difficulty arises from a combination of three core properties:
-
Volatility: These compounds have low boiling points and high vapor pressures, leading to significant sample loss through evaporation during handling and purification steps like solvent removal.[1][2] This volatility dictates the use of techniques that can handle such compounds, like distillation or gas chromatography.[3][4]
-
Aldehyde Reactivity: The aldehyde functional group is highly susceptible to oxidation, easily converting to the corresponding carboxylic acid upon exposure to air.[1][5] Aldehydes can also undergo self-condensation (aldol reaction) or polymerization, especially in the presence of acidic or basic impurities.[5]
-
Thermal Instability: While the bicyclic ether framework is generally stable, the overall molecule can be sensitive to high temperatures, potentially leading to degradation or rearrangement during prolonged heating, a common stressor in distillation.[6] The purification of thermally unstable compounds may require specialized techniques like vacuum distillation.[7]
Q2: What are the most common impurities I should expect in my crude sample?
A: Impurities typically originate from the synthetic route or degradation. Common contaminants include:
-
Unreacted Starting Materials: Precursor alcohols or other reagents from the synthesis.
-
Oxidation Products: The corresponding carboxylic acid is the most frequent impurity, formed by exposure of the aldehyde to air.[5]
-
By-products: Compounds formed from side reactions during the synthesis.
-
Solvents: Residual solvents used in the reaction or initial workup.[8]
-
Water: Can interfere with certain purification techniques and promote side reactions.
Q3: How can I reliably assess the purity of my compound at different stages?
A: A multi-faceted approach is best:
-
Gas Chromatography (GC): This is the preferred technique for analyzing volatile compounds due to its high resolution and sensitivity.[3][9] It provides a clear picture of the number of components and their relative amounts.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction or the fractions from column chromatography.[7] However, very volatile compounds can evaporate from the plate, leading to inaccurate results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities, provided they are present in sufficient concentration (>1-5%).
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the C-O-C ether linkage, and the absence of a broad O-H stretch that would indicate alcohol or carboxylic acid impurities.
Section 2: Primary Purification Techniques - Protocols & Troubleshooting
The choice of a primary purification technique depends on the boiling point of the compound, its thermal stability, and the scale of the purification.
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a volatile bicyclic ether aldehyde.
Caption: A decision workflow for purifying volatile bicyclic ether aldehydes.
Fractional Distillation
Distillation separates liquids based on differences in their boiling points and is highly effective for volatile compounds.[7] For aldehydes, it has the added benefit of immediately removing the product from the reaction mixture, which can prevent over-oxidation to a carboxylic acid.[4]
Q: When should I use vacuum distillation instead of atmospheric distillation?
A: Opt for vacuum distillation when your compound is:
-
High-Boiling: Has a boiling point above 150-200 °C at atmospheric pressure, where heating could cause decomposition.
-
Thermally Labile: Shows signs of degradation (e.g., color change, polymerization) even below its atmospheric boiling point. Reducing the pressure lowers the boiling point, allowing for distillation at a much lower temperature.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path head to minimize sample loss. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.
-
Anti-Bumping: Add anti-bumping granules or a magnetic stir bar to the flask to ensure smooth boiling.
-
Pressure: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the mixture once the target pressure is stable.
-
Collection: Collect fractions in separate receiving flasks. Monitor the head temperature; a stable temperature indicates a pure fraction is distilling. Only collect the distillate at the approximate boiling point of your desired compound to maximize purity.
-
Shutdown: After collection, cool the system down completely before slowly re-introducing air to prevent atmospheric oxygen from reacting with the hot compound.
Troubleshooting Distillation
-
Q: My compound is "bumping" violently instead of boiling smoothly. Why? A: This is often due to uneven heating or insufficient nucleation sites. Ensure you have added fresh anti-bumping granules or that the magnetic stirrer is agitating the liquid effectively.
-
Q: The distillation temperature is fluctuating wildly. What does this mean? A: This indicates an impure mixture is boiling, the pressure is unstable, or the heating rate is too high. Check for leaks in your vacuum setup and ensure the heating is slow and steady.
Column Chromatography
Adsorption chromatography on silica gel or alumina is a versatile method for separating compounds based on differences in polarity.[10]
Q: How do I choose the right solvent system (mobile phase)?
A: For non-polar bicyclic ethers, a non-polar solvent system is the best starting point.[11]
-
Start with TLC: Use TLC plates to test various solvent systems. A good system will give your target compound an Rf value of 0.25-0.35.
-
Common Solvents: Begin with pure hexane or petroleum ether.[11] To increase the polarity, gradually add a more polar solvent like diethyl ether or ethyl acetate. A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For... | Pros | Cons |
| Fractional Distillation | Thermally stable liquids with different boiling points (>25 °C apart).[7] | Scalable, relatively inexpensive, good for removing non-volatile impurities. | Not suitable for azeotropes or compounds with very similar boiling points; risk of thermal degradation.[6] |
| Vacuum Distillation | High-boiling or thermally sensitive compounds. | Purifies at lower temperatures, preventing degradation. | Requires specialized equipment; potential for leaks in the system. |
| Column Chromatography | Separating compounds with different polarities. | High resolution, applicable to a wide range of compounds. | Can be slow; risk of sample loss via evaporation or irreversible adsorption; band tailing can reduce recovery.[10][12] |
| Preparative GC (Prep-GC) | Small-scale purification of highly volatile compounds. | Excellent separation for volatile mixtures.[3] | Limited to very small sample sizes; requires specialized, expensive equipment.[12] |
Troubleshooting Column Chromatography
-
Q: My compound is streaking on the TLC plate and tailing on the column. What's wrong? A: This can be caused by several factors:
-
Compound Instability: The aldehyde may be degrading on the acidic silica gel. You can neutralize the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).
-
Overloading: You have loaded too much sample onto the column.
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.
-
-
Q: I'm losing most of my material on the column. Where did it go? A: For volatile compounds, the most likely culprit is evaporation. The large surface area of the silica and the flow of solvent can carry away your compound as a vapor. Work quickly, keep the column covered, and consider using a flash chromatography system which is faster and enclosed.[10]
Section 3: Chemical Purification & Impurity Removal
Sometimes, physical separation methods are insufficient, especially for removing impurities with similar physical properties. In these cases, chemical methods can be highly effective.
Bisulfite Adduct Formation for Aldehyde-Specific Purification
This classic technique is exceptionally effective for separating aldehydes from other functional groups.[13] The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct.[14][15]
Q: When is a bisulfite extraction the best choice?
A: Use this method when your primary impurity is not an aldehyde (e.g., an alcohol or an ether) and has a similar boiling point or polarity to your desired product, making distillation or chromatography difficult. It is also excellent for removing trace aldehyde impurities from a non-aldehyde product.[15]
Experimental Protocol: Purification via Bisulfite Adduct
-
Dissolution: Dissolve the crude mixture in a water-miscible organic solvent like THF or methanol to ensure contact between the aldehyde and the aqueous bisulfite.[15]
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously in a separatory funnel for several minutes. An immiscible organic solvent (like diethyl ether or hexane) can be added to help extract the non-aldehyde impurities.[14][15]
-
Separation: Separate the aqueous layer, which now contains the aldehyde-bisulfite adduct. Wash the organic layer again with the bisulfite solution to ensure complete removal of the aldehyde.
-
Recovery (Optional): To recover the pure aldehyde, take the aqueous layer containing the adduct, add an organic solvent, and then basify the solution with sodium hydroxide (NaOH) until it is strongly basic.[15] This reverses the reaction, releasing the aldehyde, which will then be extracted into the organic layer.
-
Final Wash & Dry: Wash the organic layer containing the pure aldehyde with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent.
Removal of Acidic Impurities
Q: My NMR shows a small, broad peak, and I suspect it's the corresponding carboxylic acid from oxidation. How can I easily remove it?
A: A simple wash with a mild aqueous base is very effective.
-
Dissolve your crude product in a water-immiscible solvent like diethyl ether.
-
Pour the solution into a separatory funnel and wash it with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).[5] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Repeat the wash, then wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent.
Section 4: Troubleshooting Common Issues
This section provides guidance for when your analytical results are not what you expect.
Troubleshooting Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent analytical results.[1]
Q: I successfully purified my compound, but its purity seems to decrease after a few days in storage. What is happening?
A: This is a classic sign of degradation. Volatile aldehydes are prone to slow oxidation and polymerization even when pure.[1] Review your storage protocol immediately. The compound should be stored under an inert atmosphere (nitrogen or argon), in a sealed vial with a PTFE-lined cap, and at low temperatures (4°C or -20°C) in the dark to minimize this degradation.[1]
Q: My GC chromatogram shows "ghost peaks" in blank runs after analyzing my sample. What are they?
A: Ghost peaks are signals from compounds that are not actually in the current injection. They are typically caused by:
-
Sample Carryover: Residue from a previous, concentrated injection remains in the injection port or at the head of the column.[1] Run a solvent blank with a thorough wash cycle for the injector.
-
Septum Bleed: Small fragments or volatile components from the injector septum can break off and enter the column, especially at high injector temperatures.[16] Use a high-quality, low-bleed septum.
Section 5: Stability, Handling, and Storage
Proper handling and storage are critical to maintaining the purity of your volatile bicyclic ether aldehyde.
Q: What are the absolute best practices for handling and storing my purified compound?
A:
-
Minimize Air Exposure: Handle the compound quickly and, if possible, under a stream of inert gas (nitrogen or argon). Air contains oxygen, which will oxidize your aldehyde.[1]
-
Use Appropriate Containers: Store in amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure a tight seal.
-
Cold Storage: For short-term storage (days to weeks), store at 4°C. For long-term storage, aliquoting the sample into smaller vials and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[1]
-
Inert Atmosphere: Before sealing the vial for long-term storage, flush the headspace with nitrogen or argon to displace any oxygen.
-
Avoid Contamination: Never introduce a used pipette or spatula into the main stock of your purified compound. Always pour out a small amount for use.
By following these guidelines and troubleshooting steps, you can significantly improve the success rate and efficiency of your purification protocols for these challenging but important molecules.
References
-
ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. (2018, January 15). Odinity. Available from: [Link]
- Method for separating a liquid crude aldehyde mixture by distillation. (n.d.). Google Patents.
-
Preparation of aldehydes and ketones. (2019, April 21). YouTube. Available from: [Link]
-
Separation techniques: Chromatography. (n.d.). PMC. Available from: [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Available from: [Link]
-
Petroleum Ether In Normal-Phase Chromatography: Elution Behavior, Band Shape And Scale-Up. (2025, September 11). Patsnap Eureka. Available from: [Link]
-
How can I isolate volatile compounds instead of using flash chromatography? (2014, December 24). ResearchGate. Available from: [Link]
-
Understanding Compound Purification Practices. (n.d.). Moravek. Available from: [Link]
-
adsorptive purification of ether-aldehyde fraction by natural adsorbents. (n.d.). Available from: [Link]
-
Phytochemistry essential oils aldehydes and ketones. (n.d.). Slideshare. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]
-
Organic volatile impurities in pharmaceuticals. (n.d.). Available from: [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Available from: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC. Available from: [Link]
-
4.2.1 Alcohols. (n.d.). chemrevise. Available from: [Link]
-
Evolution of Volatile Compounds during the Distillation of Cognac Spirit. (2017, July 30). ACS Publications. Available from: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Lookchem. Available from: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Available from: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Available from: [Link]
-
Workup: Aldehydes. (n.d.). Department of Chemistry : University of Rochester. Available from: [Link]
-
General procedures for the purification of Aldehydes. (n.d.). Chempedia - LookChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. odinity.com [odinity.com]
- 4. youtube.com [youtube.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Petroleum Ether In Normal-Phase Chromatography: Elution Behavior, Band Shape And Scale-Up [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lookchem.com [lookchem.com]
- 15. Workup [chem.rochester.edu]
- 16. phenomenex.com [phenomenex.com]
Technical Support Center: Minimizing Side Reactions in Bicyclic Aldehyde Oxidation
Welcome to the technical support center for the selective oxidation of bicyclic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Bicyclic aldehydes, with their inherent steric hindrance and potential for complex rearrangements, present unique challenges in achieving high-yield, clean oxidations to the corresponding carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My reaction is producing a significant amount of a byproduct with a lower molecular weight than my starting material, and I observe gas evolution. What is happening and how can I prevent it?
Answer:
This is a classic sign of an undesirable decarbonylation reaction, where the bicyclic aldehyde loses a molecule of carbon monoxide (CO) to form an alkane.[1] This side reaction is often catalyzed by transition metal complexes, particularly those used in certain oxidation protocols, and can be exacerbated by high temperatures.[2]
Root Cause Analysis:
-
High Reaction Temperature: The thermodynamic driving force for decarbonylation increases with temperature.
-
Catalyst Choice: Certain transition metal catalysts, especially those based on rhodium (like Wilkinson's catalyst), are known to actively promote decarbonylation.[1]
-
Prolonged Reaction Times: Extended exposure to reaction conditions can favor the formation of the thermodynamically stable, decarbonylated product.
Troubleshooting Workflow:
Here is a decision-making workflow to address decarbonylation:
Caption: Competing pathways: Baeyer-Villiger vs. direct oxidation.
Strategies for Suppression:
-
Avoid Peroxyacid-Based Oxidants: Steer clear of reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in combination with a Lewis acid if this side reaction is observed. [3]* Control of In Situ Peroxyacid Formation: Some oxidation systems can generate peroxyacids as intermediates. If using reagents like Oxone, careful control of pH and temperature is crucial.
-
Employ Selective Oxidants:
-
Tollens' Reagent: This classic method, using an ammoniacal solution of silver nitrate, is highly selective for aldehydes and will not cause Baeyer-Villiger oxidation. [4][5]The formation of a silver mirror provides a visual indication of the reaction's progress. [6] * Potassium Permanganate (KMnO₄) under controlled conditions: While a strong oxidant, KMnO₄ in a buffered, mild solution can effectively oxidize aldehydes to carboxylic acids without significant Baeyer-Villiger rearrangement. [7] Comparative Table of Oxidant Selectivity:
-
| Oxidizing Agent | Primary Transformation | Common Side Reactions | Suitability for Bicyclic Aldehydes |
| mCPBA | Baeyer-Villiger Oxidation | Epoxidation of alkenes | Poor (promotes lactone formation) |
| Tollens' Reagent | Aldehyde to Carboxylic Acid | None (highly selective) | Excellent |
| Pinnick Oxidation (NaClO₂) | Aldehyde to Carboxylic Acid | Minimal | Excellent |
| Jones Reagent (CrO₃/H₂SO₄) | Aldehyde to Carboxylic Acid | Over-oxidation of other functional groups | Good, but harsh conditions |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the oxidation of bicyclic aldehydes?
The most prevalent side reactions include:
-
Over-oxidation: If the starting material was generated from a primary alcohol, residual alcohol can be oxidized to the aldehyde and then the carboxylic acid, while the target aldehyde is also oxidized. Careful purification of the starting aldehyde is key. [8]* Decarbonylation: Loss of CO, particularly at elevated temperatures or with certain metal catalysts. [1]* Baeyer-Villiger Oxidation: Rearrangement to form a lactone or ester, especially when using peroxyacid-based oxidants. [9]* Epimerization: If there is a stereocenter adjacent to the aldehyde, basic or acidic conditions can lead to its epimerization, resulting in a mixture of diastereomers.
-
Haloform Reaction: If using hypohalites (like in bleach) and the bicyclic system contains a methyl ketone fragment or a structure that can be oxidized to one, a haloform reaction can occur. [10] Q2: How does the choice of solvent affect the reaction?
The solvent plays a critical role in both the desired reaction and potential side reactions.
-
Protic vs. Aprotic: Protic solvents like water or alcohols can participate in the reaction, for instance, by forming hydrates of the aldehyde, which are the actual species oxidized in some mechanisms. [11][12]Aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are often used to avoid this.
-
Polarity: The solvent's polarity must be sufficient to dissolve the reactants and reagents. For reagents like KMnO₄, a co-solvent system (e.g., t-BuOH/water) is often employed.
-
Inertness: The solvent should be inert to the oxidizing agent. For example, using an alcohol as a solvent with a strong oxidant can lead to the oxidation of the solvent itself.
Q3: Can I use biocatalysis for the oxidation of bicyclic aldehydes?
Absolutely. Biocatalysis is an increasingly powerful tool for selective oxidations. [13]* Enzymes: Aldehyde dehydrogenases (ALDHs) are particularly effective. They operate under mild conditions (aqueous buffer, ambient temperature) and exhibit exceptional chemoselectivity, often leaving other sensitive functional groups untouched. [14]* Advantages:
- High selectivity minimizes side products.
- Environmentally friendly ("green") conditions.
- Can be used with whole cells, avoiding costly enzyme purification. [13]* Considerations: Enzyme availability and substrate scope can be limitations, though ongoing research is rapidly expanding the toolkit of available biocatalysts.
Q4: My starting material is sensitive to both acid and base. What oxidation conditions should I use?
For sensitive substrates, neutral or near-neutral oxidation conditions are essential.
-
Pinnick Oxidation: As mentioned earlier, the use of sodium chlorite buffered with a dihydrogen phosphate salt (e.g., NaH₂PO₄) maintains a pH around 4-5, which is tolerated by many sensitive functional groups. [15]* Buffered PCC or PDC: While chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are often used for alcohol oxidation, they can also oxidize aldehydes. Buffering with a non-nucleophilic base like sodium acetate can mitigate their inherent acidity. [16]* TEMPO-mediated Oxidations: Systems using (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) can be run under buffered conditions. This method is often highly selective for primary alcohols to aldehydes but can be adapted for aldehyde to carboxylic acid conversion. [17]
References
-
HIMS - University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. [Link]
-
T. Knaus, F. G. Mutti. (2017). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Green Chemistry, 19(2), 439-444. [Link]
-
Various Authors. Baeyer–Villiger Oxidation. Comprehensive Organic Name Reactions and Reagents. [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]
-
Galloway, N., & Halton, B. (1979). Oxidative Decarboxylation of Some Bicycloh[13][4]ept-3-ene-1,6-dicarboxylic Acids. Australian Journal of Chemistry, 32(8), 1743-1748. [Link]
-
LibreTexts Chemistry. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
-
Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
AK Lectures. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Decarbonylation. [Link]
-
A Level Chemistry. (2024, October 26). Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones. [Link]
-
Sciencemadness Discussion Board. (2020, July 6). Oxidation of aldehydes to carboxylic acids?. [Link]
-
Carey & Sundberg. Oxidations. (n.d.). [Link]
-
Romero, E., et al. (2021). Enzymatic reactions towards aldehydes: An overview. ChemBioChem, 22(18), 2886-2904. [Link]
-
Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Wang, Z., et al. (2025, April 29). Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. Molecules, 30(9), 1933. [Link]
-
GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Doughty, D. H., et al. (1999). Aldehyde Decarbonylation Catalysis under Mild Conditions. Organometallics, 18(22), 4618-4624. [Link]
-
Clark, J. (2015, November 15). Reduction of aldehydes and ketones. Chemguide. [Link]
-
Wallace, C. (2023, February 16). Oxidations and Reductions in Organic Chemistry, EASY! [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Control experiments for exploring possible effects on aldehyde oxidation caused by mass transfer resistance of oxygen. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Warui, D. M., et al. (2013, September 18). Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis. ACS Catalysis, 3(10), 2687-2699. [Link]
-
OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent [Video]. [Link]
-
LibreTexts Chemistry. (2023, August 10). 8.4: Oxidation of Aldehydes and Ketones. [Link]
Sources
- 1. Decarbonylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. owlcation.com [owlcation.com]
- 7. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 13. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
- 14. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Validation & Comparative
1H NMR coupling constants for exo vs endo 6-oxabicyclo[3.2.1]octane
The following guide provides an in-depth technical comparison of 1H NMR coupling constants for exo vs endo isomers of the 6-oxabicyclo[3.2.1]octane scaffold. This guide is designed for researchers requiring precise stereochemical assignment.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, NMR Spectroscopists
Executive Summary
The 6-oxabicyclo[3.2.1]octane core is a privileged scaffold in drug discovery, serving as the substructure for bioactive natural products (e.g., Platensimycin, 1,6-anhydro sugars) and novel nucleoside analogues. Distinguishing between exo and endo protons—or substituents at the C2/C3/C4 positions—is critical for defining Structure-Activity Relationships (SAR).
This guide delineates the specific scalar coupling constants (
Key Diagnostic Indicator
- (Diagnostic doublet or broad signal)
-
(Often unresolved; dihedral angle
)
Structural Framework & Numbering
To accurately interpret the NMR data, we must first define the geometry. Unlike the symmetric 8-oxabicyclo[3.2.1]octane (tropane) system, the 6-oxabicyclo[3.2.1]octane is asymmetric.
Geometry
-
6-Membered Ring (C1-C2-C3-C4-C5-C8): Typically adopts a distorted chair conformation.
-
5-Membered Ring (C1-C7-O6-C5-C8): Adopts an envelope conformation.
-
Bridgehead Protons: H1 and H5.
-
Oxygen Position: O6 (part of the 2-atom bridge).
Stereochemical Definitions
-
Endo (
): Protons oriented "inside" the fold of the envelope, generally axial-like relative to the six-membered chair. -
Exo (
): Protons oriented "outside" or towards the bridge, generally equatorial-like relative to the six-membered chair.
Comparative Analysis: Coupling Constants ( Values)
The following table summarizes the characteristic coupling constants observed in CDCl
Table 1: Diagnostic Values for Stereochemical Assignment
| Coupling Interaction | Proton Pair | Typical | Dihedral Angle ( | Diagnostic Note |
| Vicinal (Bridgehead) | H5 - H4 | 4.0 – 6.0 | ~30–40° | Primary Indicator. Distinct doublet/multiplet. |
| Vicinal (Bridgehead) | H5 - H4 | < 2.0 | ~80–90° | Often appears as a singlet or broadens the signal (Karplus minimum). |
| Vicinal (Ring) | H4 | 10.0 – 12.0 | ~170–180° | Large trans-diaxial coupling. Indicates chair form.[1][2] |
| Vicinal (Ring) | H4 | 2.0 – 5.0 | ~60° | Small gauche coupling. |
| Geminal | H4 | 12.0 – 14.0 | N/A | Standard geminal coupling for cyclic methylene. |
| Long-Range (W-coupling) | H | 1.0 – 2.0 | Planar "W" | "W-coupling" . Highly specific for exo protons across the bridge (e.g., H2x–H4x). |
Mechanism: The Karplus Effect
The disparity between
-
H5 (Bridgehead) is roughly equatorial to the chair ring.
-
H4
(Axial) sits at a dihedral angle of approximately 85-90° relative to H5. According to the Karplus equation ( ), this results in a near-zero coupling. -
H4
(Equatorial) sits at a dihedral angle of approximately 30-40° relative to H5, resulting in a measurable coupling of 4-6 Hz.
Experimental Protocol: Assignment Workflow
This self-validating protocol ensures accurate assignment of exo and endo substituents.
Step 1: 1D Proton Spectrum Acquisition
-
Solvent: Use C
D (Benzene-d6) if signals overlap in CDCl . Benzene often induces specific shifts that separate axial/equatorial protons. -
Parameters: Acquire at least 64 scans to resolve small W-couplings.
Step 2: Identification of Bridgehead Protons
-
Locate H5 (adjacent to Oxygen). It will be deshielded (
4.0–4.5 ppm) compared to H1. -
Observe the multiplicity of H5.
-
If H5 appears as a doublet (splitting ~5 Hz), the adjacent proton is Exo .
-
If H5 appears as a singlet (or broad singlet), the adjacent proton is Endo .
-
Step 3: Confirmation via NOESY (Nuclear Overhauser Effect)[1]
-
Exo Protons: Will show a strong NOE correlation to the Bridge (H8) protons (syn-H8).
-
Endo Protons: Will show NOE correlations to other axial protons (e.g., H3
) but weak/no NOE to the bridge H8.
Visualization of Stereochemical Logic
The following diagram illustrates the decision logic for assigning a substituent at the C4 position based on H5 coupling.
Figure 1: Decision tree for stereochemical assignment of C4-substituents in 6-oxabicyclo[3.2.1]octane based on vicinal coupling constants.
Case Study: 1,6-Anhydro- -D-Glucopyranose
In carbohydrate chemistry, the 1,6-anhydro bridge creates a rigid 6,8-dioxabicyclo[3.2.1]octane skeleton (analogous to the 6-oxa system).
-
Observation: The coupling between H1 (anomeric, bridgehead) and H2 is typically 1.6 Hz .
-
Interpretation: This small coupling confirms that H2 is endo (axial-like) relative to the bridgehead, consistent with the
chair conformation forced by the bridge. -
Application: If a substituent at C2 were inverted (mannose configuration), the H1-H2 coupling would change, although in the rigid [3.2.1] system, the ring distortion often maintains small bridgehead couplings, making NOESY the secondary validator.
References
-
Stereochemical Assignment in Bicyclic Systems
- Title: General method of assignment of relative stereochemistry in C-1-substituted 2,4-dimethyl-8-oxabicyclo[3.2.
- Source: CSIC / Wiley
-
URL:[Link]
-
Theoretical Prediction of Couplings
- Title: Theoretical prediction and assignment of vicinal 1H–1H coupling constants of diastereomeric 3-alkoxy-6,7-epoxy-2-oxabicyclo[3.3.0]octanes.
- Source: Magnetic Resonance in Chemistry
-
URL:[Link]
-
Synthesis and NMR of [3.2.1] Systems
- Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- Source: MDPI Molecules
-
URL:[Link]
-
Karplus Equ
- Title: NMR Spectroscopy: Basic Principles, Concepts and Applic
- Source: Wiley VCH (General Reference for Karplus in rigid systems).
-
URL:[Link]
Sources
A Researcher's Guide to Assigning Relative Stereochemistry in Bicyclic Ethers using NOESY Correlations
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and natural product synthesis, bicyclic ethers represent a common and important structural motif.[1] Determining the relative stereochemistry of these often rigid and complex structures is a frequent challenge. Among the arsenal of analytical techniques available, Nuclear Overhauser Effect Spectroscopy (NOESY) has emerged as a powerful and indispensable tool for elucidating through-space atomic proximities, thereby enabling the confident assignment of relative stereochemistry.[2][3]
This guide provides an in-depth comparison of the application of NOESY for assigning the relative stereochemistry in bicyclic ethers. It is designed to move beyond a simple procedural outline, offering insights into the causality behind experimental choices and a framework for robust data interpretation.
The Challenge of Stereochemistry in Bicyclic Ethers
Bicyclic ether systems, due to their constrained conformations, often present a limited number of possible stereoisomers. However, definitively distinguishing between these isomers can be non-trivial. The relative orientation of substituents and the fusion of the rings (cis or trans) dictate the overall shape of the molecule and its interactions with biological targets.
NOESY: A Window into 3D Molecular Architecture
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is transferred to a spatially proximate spin.[2] This through-space interaction is independent of through-bond scalar coupling (J-coupling) and is exquisitely sensitive to the distance between nuclei, with the effect being proportional to the inverse sixth power of the internuclear distance.[4] Consequently, NOE is only observed between protons that are typically within 5 Å of each other.[5] The 2D NOESY experiment maps these correlations, providing a visual representation of which protons are close to each other in 3D space.[6]
For small molecules like many bicyclic ethers, NOESY cross-peaks are positive and appear with an opposite phase to the diagonal peaks.[2] This allows for clear differentiation from exchange peaks which have the same phase as the diagonal.[7]
A Comparative Look: NOESY vs. Other Techniques
While NOESY is a cornerstone for determining relative stereochemistry, it's essential to understand its place among other analytical methods.
| Technique | Principle | Advantages | Limitations |
| NOESY NMR | Measures through-space correlations between protons.[4] | Non-destructive, applicable to solutions, provides a wealth of structural information. | Can be ambiguous for flexible molecules, requires careful interpretation, may not provide absolute stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the definitive absolute and relative stereochemistry.[8] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[9] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light.[10] | Can determine absolute stereochemistry in solution, does not require crystallization.[9] | Requires specialized equipment and computational modeling for interpretation. |
| J-coupling Analysis | Measures through-bond interactions between nuclei. | Can provide information about dihedral angles (Karplus relationship). | Limited to adjacent or geminal protons, can be complex to interpret in rigid systems. |
The NOESY Workflow for Stereochemical Assignment
The successful application of NOESY for stereochemical assignment relies on a systematic approach encompassing experimental design, data acquisition, and rigorous interpretation.
Caption: A streamlined workflow for determining relative stereochemistry using NOESY.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid interfering signals.
-
Use a deuterated solvent that fully dissolves the sample.
-
The optimal concentration is typically that which gives a good proton NMR spectrum in 8-16 scans.[11]
-
-
Parameter Optimization:
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[7][12] For small molecules like bicyclic ethers, a mixing time of 0.5 to 0.8 seconds is a good starting point.[13][14] The goal is to allow for the build-up of NOE signals without significant spin diffusion (magnetization transfer to distant protons via an intermediate proton).
-
Relaxation Delay (d1): This delay should be set to at least 1.3 times the longest T1 relaxation time of the protons in the molecule to ensure full relaxation between scans. A typical starting value is 4.0 seconds.[11]
-
-
Data Acquisition:
-
Acquire a standard 2D NOESY spectrum. For small molecules, a 1D selective NOESY can also be very effective and much faster.[7][13]
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as NOE signals can be weak (often less than 2% of the intensity of the excited peak).[13]
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions.
-
Carefully phase the spectrum. For small molecules, the diagonal peaks should be phased negative and the NOESY cross-peaks positive.[13][14]
-
Systematically identify all cross-peaks. Distinguish true NOE signals from artifacts like zero-quantum coherences.[13]
-
Correlate the observed NOEs with the expected internuclear distances for each possible stereoisomer. The presence of a strong NOE indicates close spatial proximity (typically < 3.5 Å), while the absence of an NOE suggests a larger distance (> 5 Å).
-
Case Study: Distinguishing cis and trans Fused Bicyclic Ethers
Consider a hypothetical bicyclic ether with a proton at the bridgehead (Ha) and a proton on an adjacent ring (Hb). In the cis-fused isomer, Ha and Hb are on the same face of the ring system and are therefore in close proximity. In the trans-fused isomer, they are on opposite faces and are significantly further apart.
| Stereoisomer | Expected NOE between Ha and Hb | Rationale |
| cis-fused | Strong NOE cross-peak | Protons are spatially close (< 3 Å). |
| trans-fused | No observable NOE cross-peak | Protons are spatially distant (> 5 Å). |
The presence or absence of a NOESY correlation between Ha and Hb would provide unambiguous evidence for the assignment of the relative stereochemistry at the ring junction.
Advanced Considerations and Best Practices
-
ROESY for Intermediate-Sized Molecules: For molecules with a molecular weight in the range of 600-1500 Da, the NOE can be close to zero.[7][12] In such cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is a valuable alternative, as the ROE is always positive regardless of molecular size.[7]
-
Quantitative NOE Analysis: While qualitative analysis is often sufficient for stereochemical assignment, quantitative analysis of NOE build-up rates can provide precise internuclear distances.[7][12] This requires a series of NOESY experiments with varying mixing times.
-
Molecular Modeling: Combining NOESY data with computational molecular modeling can provide a powerful synergistic approach. The experimentally derived distance restraints can be used to refine and validate the computed low-energy conformations of the molecule.
Conclusion
NOESY is a robust and versatile NMR technique that provides invaluable insights into the three-dimensional structure of molecules. For researchers working with bicyclic ethers, a thorough understanding of the principles of NOESY, coupled with careful experimental design and data interpretation, enables the confident and accurate assignment of relative stereochemistry. This, in turn, is crucial for understanding structure-activity relationships and advancing drug discovery and development programs.
References
-
University of Chicago, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
Rockefeller University. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. Retrieved from [Link]
-
University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. Retrieved from [Link]
-
Chemistry World. (n.d.). Resolving absolute stereochemistry in early drug discovery with VCD. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Retrieved from [Link]
Sources
- 1. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. acdlabs.com [acdlabs.com]
- 6. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 7. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. chemistryworld.com [chemistryworld.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Comparative Guide: Reactivity & Synthesis of 6-Oxabicyclo vs. 8-Oxabicyclo[3.2.1]octane Scaffolds
Executive Summary
The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, serving as the core for diverse bioactive natural products. However, the placement of the oxygen atom—either in the one-atom bridge (8-oxabicyclo ) or the two-atom bridge (6-oxabicyclo )—drastically alters the stereoelectronic properties, strain energy, and reactivity profile of the molecule.
This guide provides a technical comparison of these two isomers, focusing on their synthetic accessibility, ring-opening tendencies, and utility in drug development.
| Feature | 8-Oxabicyclo[3.2.1]octane | 6-Oxabicyclo[3.2.1]octane |
| Oxygen Position | One-atom bridge (Position 8) | Two-atom bridge (Position 6) |
| Core Topology | Bridged Cycloheptane | Bridged Cyclohexane / Fused THF |
| Primary Strain | High bridgehead strain (Bredt-like) | Moderate torsional strain |
| Key Reactivity | Lewis-acid mediated bridgehead opening | Diels-Alder (as dienophile); Semipinacol formation |
| Natural Products | Tropane alkaloids (Atropine, Cocaine) | Platensimycin, Englerin A, Magninoids |
| Primary Synthesis | [4+3] Cycloaddition | Radical Cyclization, Semipinacol Rearrangement |
Structural Analysis & Conformation
To understand the reactivity differences, one must first visualize the connectivity. The [3.2.1] system consists of two bridgeheads (C1 and C5) connected by three bridges of 3, 2, and 1 carbon(s).
8-Oxabicyclo[3.2.1]octane[1][2]
-
Connectivity: The oxygen atom constitutes the 1-atom bridge (C1–O8–C5).
-
Ring Systems: This structure creates a fused system comprising a five-membered ring (tetrahydrofuran-like) and a six-membered ring (tetrahydropyran-like) sharing the C1–C5 bond.
-
Conformation: The six-membered ring typically adopts a chair conformation, while the five-membered ring is an envelope. The O-bridge imposes significant geometric constraints, making the bridgehead carbons (C1, C5) susceptible to nucleophilic attack upon activation.
6-Oxabicyclo[3.2.1]octane[1][3][4]
-
Connectivity: The oxygen atom is located in the 2-atom bridge (C1–C7–O6–C5).
-
Ring Systems: This forms a six-membered carbocycle (C1-C2-C3-C4-C5-C8) bridged by a -CH2-O- unit. Alternatively, it can be viewed as a cyclohexane fused to a tetrahydrofuran ring.
-
Conformation: The carbocyclic ring often adopts a chair, but the 2-atom ether bridge allows for more conformational flexibility than the 1-atom bridge of the 8-oxa isomer.
Structural Visualization (DOT)
Reactivity Profiles
Ring Opening Reactions
The most distinct difference lies in how these rings cleave under stress.
-
8-Oxabicyclo (Bridgehead Opening):
-
Mechanism: Treatment with Lewis acids (e.g., TiCl4, LiClO4) typically cleaves the C1–O8 bond.
-
Driving Force: Relief of the strain inherent in the [3.2.1] system with a 1-atom bridge.
-
Product: Functionalized cycloheptanoids (seven-membered rings).
-
Example: Reaction with allyl silanes in the presence of TiCl4 yields cycloheptenyl alcohols.
-
-
6-Oxabicyclo (Ether Cleavage/Rearrangement):
-
Mechanism: The 2-atom bridge is less strained. Cleavage often requires stronger activation (e.g., acetolysis of sulfonate esters) or specific substitution patterns.
-
Product: Cleavage of the C–O bond in the 2-atom bridge typically yields cyclohexane derivatives or, via rearrangement, bicyclo[2.2.2] or [3.2.1] isomers.
-
Diels-Alder Reactivity: Unlike the 8-oxa isomer, unsaturated 6-oxabicyclo[3.2.1]octenes are highly reactive dienophiles . The strain of the double bond in the bridged system facilitates rapid [4+2] cycloadditions, often used to build larger fused systems (e.g., bicyclo[5.4.0]undecanes).
-
C-H Functionalization
-
8-Oxabicyclo: The "bridgehead" protons (H1/H5) are adjacent to oxygen but are sterically shielded and electronically deactivated compared to standard ethers. Functionalization usually targets the C2/C4 (alpha to bridgehead) or C3 positions (often a ketone in synthetic intermediates).
-
6-Oxabicyclo: The bridgehead C5 is attached to Oxygen, while C1 is not. This asymmetry allows for regioselective functionalization. Radical oxidation (e.g., with Mn(OAc)3) has been used to introduce functionality at the bridgehead or adjacent positions in terpene synthesis.[1]
Synthetic Pathways[4][6][7][8][9]
Synthesis of 8-Oxabicyclo[3.2.1]octanes
The "Gold Standard" method is the [4+3] Cycloaddition .
-
Components: Oxyallyl cation (2π) + Furan (4π).
-
Conditions:
-
Precursors:
-dihaloketones with reducing agents (Zn/Cu, Fe2(CO)9) or bases (Et3N). -
Stereoselectivity: Generally favors the endo product, though exo can be favored with bulky substituents.
-
-
Protocol Summary:
-
Dissolve furan (excess) and dihaloketone in solvent (e.g., ether or THF).
-
Add reducing agent (e.g., Zn/Cu couple) slowly at controlled temperature.
-
Aqueous workup yields the bicyclic ketone.
-
Synthesis of 6-Oxabicyclo[3.2.1]octanes
Commonly formed via Intramolecular Rearrangements or Radical Cyclizations .
-
Method A: Semipinacol Rearrangement [2]
-
Method B: Radical Cyclization
Synthesis Workflow Visualization (DOT)
Experimental Data & Case Studies
Case Study 1: 8-Oxabicyclo Ring Opening (Rifamycin S Fragment)
-
Objective: Synthesis of the C(19)–C(27) fragment of Rifamycin S.
-
Method: Direct opening of 8-oxabicyclo[3.2.1]octene.
-
Conditions: Silyl ketene acetal, 4.0–5.0 M LiClO4 in diethyl ether.
-
Observation: The high concentration of lithium perchlorate acts as a Lewis acid, facilitating the cleavage of the C1–O bridgehead bond. The nucleophile attacks the resulting cation, yielding a functionalized cycloheptadiene.
-
Outcome: High yield, regioselective formation of the seven-membered ring.
Case Study 2: 6-Oxabicyclo in Platensimycin Synthesis
-
Objective: Construction of the tetracyclic cage core.
-
Method: Intramolecular etherification (trapping a cation).
-
Reactivity Note: The 6-oxabicyclo[3.2.1]octane core in Platensimycin is remarkably stable to hydrolysis compared to simple acetals, but the synthesis relies on the thermodynamic preference for this ring system during the acid-catalyzed cascade.
-
Key Data: In the synthesis of Magninoids, a semipinacol rearrangement catalyzed by silica gel or mild acid converted a substituted cyclopentane precursor into the 6-oxabicyclo[3.2.1]octane skeleton with >70% yield.
Detailed Protocols
Protocol A: [4+3] Cycloaddition for 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This reaction generates the classic 8-oxa scaffold.
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Add Furan (20 equiv, solvent/reactant) and Zinc-Copper couple (Zn/Cu, 2.0 equiv).
-
Addition: Cool to 0°C. Add 1,1,3,3-tetrabromoacetone (1.0 equiv) dropwise over 1 hour dissolved in THF.
-
Reaction: Stir at room temperature for 12 hours. The mixture will darken.
-
Workup: Filter through Celite to remove zinc residues. Wash the filtrate with saturated NaHCO3 and brine.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Yield: Typically 60–75% of the bicyclic ketone.
Protocol B: Semipinacol Rearrangement for 6-Oxabicyclo[3.2.1]octane
Adapted from syntheses of Magninoids.
-
Substrate: Prepare the requisite epoxy-alcohol precursor (often derived from a cyclopentene).
-
Catalyst: Ti(OiPr)4 (1.0 equiv) or Silica Gel (Type 60).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve the epoxide in DCM (0.1 M).
-
Add the Lewis Acid at -78°C.
-
Allow to warm to 0°C over 2 hours.
-
-
Mechanism: The epoxide opens to a carbocation; a specific alkyl group migrates (1,2-shift) to expand/bridge the ring, trapping the oxygen.
-
Workup: Quench with Rochelle's salt solution. Extract with DCM.
-
Yield: 50–80%, highly dependent on substitution patterns stabilizing the cation.
References
-
Review of 8-Oxabicyclo Reactivity: Chiu, P., & Lautens, M. (1997).[6] Using ring-opening reactions of oxabicyclic compounds as a strategy in organic synthesis. Topics in Current Chemistry. Link
-
8-Oxa Synthesis ([4+3] Cycloaddition): Hoffmann, H. M. R. (1984). The Cycloaddition of Allyl Cations to 1,3-Dienes: The Homo-Diels-Alder Reaction. Angewandte Chemie International Edition. Link
-
6-Oxa Synthesis (Semipinacol): Lou, H., et al. (2021). Enantioselective Total Syntheses of Manginoids A and C and Guignardones A and C. Angewandte Chemie. Link[2]
-
Ring Opening Data (LiClO4): Sampath, V., et al. (2001). Direct ring opening of oxabicyclo[3.2.1] systems employing silyl ketene acetals in concentrated solutions of lithium perchlorate-diethyl ether. Organic Letters. Link
-
Diels-Alder Reactivity of 6-Oxa: Wulff, W. D., et al. (2005). Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles. Organic Letters. Link
Sources
Mass Spectrometry Fragmentation Patterns of Bridged Bicyclic Aldehydes
Executive Summary
Bridged bicyclic aldehydes, such as bicyclo[2.2.1]heptane-2-carboxaldehyde (norbornane-2-carboxaldehyde), present unique challenges in mass spectrometry due to their rigid, strained ring systems and stereochemical complexity.[1] Unlike linear aliphatic aldehydes, these compounds undergo distinctive fragmentation pathways driven by the release of ring strain, including Retro-Diels-Alder (RDA) reactions and complex skeletal rearrangements.
This guide objectively compares the fragmentation patterns observed under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and evaluates the utility of derivatization strategies. The data presented demonstrates that while EI provides the most structural detail through rich fragmentation fingerprints, soft ionization techniques (ESI/CI) combined with derivatization are superior for molecular weight confirmation and quantification in complex matrices.
Mechanistic Fragmentation Analysis
The mass spectral behavior of bridged bicyclic aldehydes is governed by three primary mechanisms:
The Model Compound
Compound: Bicyclo[2.2.1]heptane-2-carboxaldehyde
Molecular Weight: 124 Da
Formula:
Primary Fragmentation Pathways (EI Source)
Under 70 eV Electron Ionization, the molecular ion (
-
-Cleavage (Dominant Pathway):
-
Mechanism: Homolytic cleavage of the bond adjacent to the carbonyl group.
-
Loss: Radical loss of the formyl group (
, 29 Da). -
Product: The stable secondary norbornyl cation (
95).[1] This is typically a high-abundance peak.[1] -
Diagnostic Value: Confirms the presence of the aldehyde functionality attached to the ring.
-
-
McLafferty Rearrangement:
-
Mechanism: Requires a
-hydrogen accessible to the carbonyl oxygen.[1][3][4][5][6] In the norbornane system, the rigid bridge holds specific -hydrogens (on C6 or C7) in proximity, depending on endo/exo stereochemistry. -
Loss: Elimination of a neutral enol/alkene species (typically
, 44 Da).[1] -
Product: A radical cation at
80 ( ). -
Diagnostic Value: Distinguishes isomeric substitution patterns where
-hydrogens are spatially accessible.
-
-
Retro-Diels-Alder (RDA) & Strain Release:
-
Mechanism: The strained bicyclic system undergoes ring opening or "unzipping."[1] While classic RDA is faster in unsaturated analogs (norbornene), saturated norbornanes undergo complex rearrangements losing ethylene (
, 28 Da) from the bridge. -
Product: Fragmentation of the
95 norbornyl cation often yields the cyclopentenyl cation ( 67). -
Diagnostic Value: Characteristic of the bicyclo[2.2.1]heptane skeleton.
-
Visualization of Fragmentation Pathways
Figure 1: Primary fragmentation tree for Bicyclo[2.2.1]heptane-2-carboxaldehyde under Electron Ionization (70 eV).
Comparative Analysis: EI vs. Soft Ionization vs. Derivatization
The following table compares the analytical utility of different mass spectrometry approaches for bridged bicyclic aldehydes.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Derivatization (PFBHA/Oxime) + GC-MS |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | Hard (EI) or Soft (CI) |
| Molecular Ion ( | Weak or Absent (<5% abundance) | Strong | Strong |
| Base Peak | Derivative-specific (e.g., | ||
| Structural Insight | High. Reveals ring structure ( | Low. Primarily gives MW.[1] Requires MS/MS for fragments. | High. Shifts mass to higher region, removing background noise.[1] |
| Isomer Differentiation | Good. Endo/Exo isomers often show different | Poor. Isomers often yield identical protonated molecules.[1] | Excellent. Chromatographic separation of isomers is improved.[1] |
| Detection Limit | ng range (Universal) | pg range (Compound dependent) | fg range (with ECD or NCI) |
Key Takeaway
For structural elucidation of unknown impurities or metabolites, EI is the gold standard because the fragmentation pattern (
Experimental Protocols
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Obtain a fingerprint spectrum for structural identification.[1]
-
Sample Preparation: Dissolve 1 mg of the aldehyde in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Instrument Parameters:
-
Data Analysis:
-
Look for the diagnostic
95 (Base Peak).[1] -
Verify the presence of
67 (Cyclopentenyl) and 80 (McLafferty). -
Self-Validation: If
95 is absent, the norbornane skeleton may be ruptured or the compound is not a bicyclic aldehyde.
-
Protocol B: High-Sensitivity Quantitation via Derivatization
Objective: Quantify trace levels using stable oxime derivatives.[1]
-
Reagent Prep: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.[1]
-
Reaction: Mix 100 µL sample (aqueous or organic) with 50 µL PFBHA solution. Incubate at 60°C for 30 minutes.
-
Extraction: Extract the resulting oxime with 500 µL Hexane.
-
Analysis (GC-MS):
-
The derivative shifts the molecular mass significantly (
). -
The PFBHA moiety directs fragmentation, typically yielding a massive peak at
181 (pentafluorotropylium ion), allowing for high-sensitivity Single Ion Monitoring (SIM).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Bicyclo[2.2.1]heptane-2-carbaldehyde. NIST Mass Spectrometry Data Center.[1][7][8] [Link]
-
PubChem. Bicyclo[2.2.1]heptane-2-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
McLafferty, F. W.Interpretation of Mass Spectra. University Science Books. (Classic text establishing the rules for
-hydrogen rearrangement).[1] -
Gross, J. H. Mass Spectrometry: A Textbook. Springer.[1] (Source for Retro-Diels-Alder mechanisms in bicyclic systems).[1]
Sources
- 1. Bicyclo[2.2.1]heptane-2-carbaldehyde | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.1]heptane-2-carbaldehyde | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.1]heptan-2-ol [webbook.nist.gov]
Safety Operating Guide
Operational Safety Protocol: Disposal and Handling of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Executive Summary & Chemical Profile[1][2]
The Core Directive: This guide supersedes generic "organic waste" protocols. You are handling a bicyclic ether-aldehyde .[1][2] This dual-functional structure dictates a specific disposal strategy that prioritizes the prevention of peroxide formation (ether moiety) and exothermic oxidation (aldehyde moiety).[1]
Why This Matters: Generic disposal often groups this compound with general organic solvents.[1] However, the bridgehead ether structure combined with a reactive aldehyde creates a unique stability profile. Improper storage or mixing with incompatible streams (specifically oxidizers) can lead to accelerated pressure buildup or runaway exothermic reactions.[1]
Chemical Identity & Heuristic Hazard Assessment
Since specific SDS data for this isomer is often proprietary or sparse, we apply Functional Group Heuristics to establish a conservative safety baseline.
| Property | Value / Assessment | Operational Implication |
| Structure | Bicyclic ether core + Aldehyde pendant | Dual reactivity: Peroxide potential + Oxidation susceptibility.[1] |
| Flammability | Treat as Class 3 Flammable Liquid | Flash point is likely <60°C based on molecular weight/structure.[1] |
| Reactivity | Moderate | Incompatible with Strong Oxidizers, Strong Bases, and Reducing Agents.[1] |
| Stability | Time-Sensitive | Peroxide Former (Class B equivalent). The ether oxygen is adjacent to tertiary carbons, increasing radical stability.[1] |
| Toxicity | Irritant (Skin/Eye Cat.[1][2] 2) | Standard PPE (Nitrile gloves, goggles) required.[1] |
Risk Assessment: The Self-Validating System
Before moving the chemical to a waste container, you must perform a State Verification .[1] This is your self-validating system to ensure you are not disposing of a shock-sensitive container.[1]
The "3-Point Check" Protocol[1]
-
Age Verification: Is the container >12 months old?
-
Phase Verification: Is the liquid clear?
-
Stream Verification: Are you about to mix it?
Segregation Logic (Graphviz Visualization)
The following logic flow dictates exactly where this chemical belongs. It relies on the principle of Chemical Compatibility to prevent "trash can chemistry."[1]
Figure 1: Decision Logic for Waste Stream Segregation. Note the critical stop point for peroxide detection.
Operational Disposal Protocol
Objective: Securely package the aldehyde for commercial incineration (the only validated destruction method for this class of compounds).
Step 1: Container Selection[4]
-
Primary Choice: Amber Glass Bottle with PTFE-lined cap.[1]
Step 2: Chemical Quenching (Optional/Small Scale Only)
Stop: Only perform this if required by local site policy for trace amounts (<5mL).[1] Large quantities should be sent out as pure waste.[1]
-
Dilute the aldehyde in a non-reactive solvent (e.g., Ethanol).[1]
-
Slowly add a mild reducing agent (e.g., Sodium Bisulfite solution) to form the bisulfite adduct.[1]
-
Result: This lowers volatility and reactivity, but the waste must still be treated as chemical waste.[1]
Step 3: Labeling & Documentation
Adhere to RCRA (Resource Conservation and Recovery Act) standards.[1] Even if not specifically U-listed, it is a Characteristic Waste .[1]
-
Waste Label Must Read:
Step 4: Storage Pending Pickup
-
Store in a Flammable Safety Cabinet .
-
Segregation: Physical barrier (secondary containment tray) separating this bottle from Nitric Acid, Perchloric Acid, or concentrated Peroxides.[1]
Emergency Contingencies: Spill Management
If a spill occurs (>100mL), execute the following workflow immediately.
Figure 2: Spill Response Workflow. Note the prohibition of cellulose-based absorbents (paper towels) which can increase flammability risk with aldehydes.[1]
Regulatory & Compliance Context
-
EPA Waste Code: Likely D001 (Ignitable) due to the estimated low flash point of the bicyclic ether framework.[1]
-
TSCA Status: Ensure the compound is listed on your facility's chemical inventory.[1] If it is a novel R&D intermediate, it falls under the R&D Exemption , requiring strict containment and disposal by authorized personnel only.
References
-
National Institutes of Health (NIH) - PubChem. 6-Oxabicyclo[3.2.1]octane Compound Summary.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Compatibility Chart (EPA-600/2-80-076).[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1048 - Formaldehyde/Aldehydes).[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]
Sources
Personal protective equipment for handling 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
An Essential Guide to Personal Protective Equipment (PPE) for Handling 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
As research and development in pharmaceuticals continue to advance, the synthesis and handling of novel chemical entities become routine. Among these is this compound, a molecule whose structural motifs—a bicyclic ether and an aldehyde—necessitate a rigorous and well-informed approach to laboratory safety. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring the protection of researchers while maintaining experimental integrity. Our focus is not merely on what to wear, but why it is worn, grounding every recommendation in the chemical's inherent properties and potential hazards.
Foundational Hazard Assessment
-
Aldehyde Group (-CHO): Aldehydes as a class can be irritants and sensitizers. A key concern is their reactivity, and some, like glutaraldehyde, are known to be potent sensitizers. An SDS for a similar bicyclic aldehyde compound indicates it causes severe skin burns, eye damage, and is corrosive to the respiratory tract[1]. Therefore, we must assume a high potential for skin and eye irritation or corrosion.
-
Bicyclic Ether (Oxabicyclo- moiety): Ethers are known for their ability to form explosive peroxides upon exposure to air and light, a significant safety hazard for storage and handling[2][3][4]. While this is primarily a chemical stability hazard, it underscores the need for careful handling. Ethers can also cause dryness and cracking of the skin upon repeated contact[4].
-
Physical Properties: The compound is likely a liquid or low-melting solid at room temperature. This implies risks from splashes, aerosolization, and vapor inhalation. Vapors of similar compounds are often heavier than air and can accumulate[1][3][5].
Based on this analysis, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize inhalation of any vapors or aerosols.
Core Protective Equipment: A Head-to-Toe Protocol
The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific task and the associated risk of exposure. The following recommendations provide a baseline for operations involving this compound.
Eye and Face Protection
Given the high potential for severe eye damage, eye protection is non-negotiable.
-
Minimum Requirement: For all tasks, including those involving small quantities (milligram scale), chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal and are insufficient for protecting against splashes or vapors[6][7].
-
Elevated Risk Operations: When handling larger volumes (>50 mL), performing transfers, or conducting reactions under pressure or with a risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[6][7][8]. The face shield provides a critical barrier for the entire face and neck[6].
Hand Protection: The First Line of Defense
The aldehyde functional group dictates the choice of glove material. No single glove material protects against all chemicals, so selection must be based on chemical compatibility data[9].
-
Recommended for Extended Contact/Immersion: Butyl rubber gloves are the preferred choice for handling aldehydes, ketones, and esters, offering excellent chemical resistance[9][10]. They are recommended for tasks involving large quantities or where prolonged contact is possible.
-
Recommended for Incidental Contact (Splashes): Nitrile gloves are a common and appropriate choice for general laboratory work where only incidental splash contact is anticipated[6]. It is critical to note that "splash resistance" implies a very short breakthrough time. Gloves should be removed and replaced immediately upon any known contamination.
-
Not Recommended: Latex gloves are not suitable for handling most organic chemicals, including aldehydes, as many chemicals can readily pass through them[6][10].
Best Practice: When handling highly hazardous materials, "double gloving" (wearing two pairs of nitrile gloves or a nitrile glove under a butyl glove) is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection
Clothing worn in the laboratory should always cover the legs, and shoes must be closed-toed[6].
-
Standard Operations: A flame-resistant lab coat should be worn at all times and kept fully fastened. This protects against minor splashes and spills[7].
-
High-Splash Potential: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat[6][7].
Contaminated clothing must be removed immediately, and skin should be washed thoroughly[1][11]. Lab coats should never be taken home to be laundered[6].
Respiratory Protection
All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[2][3][12].
-
Standard Use: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls (like a fume hood), respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge is the minimum requirement. Personnel must be properly trained and fit-tested to use such equipment[6].
PPE Selection Workflow for Laboratory Operations
The level of PPE must correspond to the level of risk. The following table and diagram outline a workflow for selecting appropriate protection based on the task at hand.
| Task/Operation | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Low | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required (in fume hood) |
| Solution Preparation (<50mL) | Low-Moderate | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required (in fume hood) |
| Reaction Workup / Transfers (>50mL) | High | Butyl Gloves over Nitrile | Face Shield + Goggles | Chemical Apron over Lab Coat | Not required (in fume hood) |
| Spill Cleanup | High / Emergency | Butyl Gloves | Face Shield + Goggles | Chemical Resistant Suit/Apron | Air-purifying respirator (as needed) |
This decision-making process can be visualized as a workflow:
Caption: PPE selection workflow based on task-specific risk assessment.
Standard Operating Procedures (SOPs) for PPE
Effective protection relies on correct usage. Follow these steps meticulously.
Donning (Putting On) PPE:
-
Attire Check: Confirm proper laboratory attire (long pants, closed-toe shoes).
-
Lab Coat/Apron: Don the lab coat, ensuring it is fully buttoned. If required, wear a chemical apron over the coat.
-
Eye/Face Protection: Put on chemical splash goggles. If a face shield is required, put it on over the goggles.
-
Gloves: Don the inner pair of gloves (e.g., nitrile). Pull the cuff of the lab coat over the glove cuff. Don the outer pair of gloves (e.g., butyl or second nitrile), pulling the glove cuff over the sleeve of the lab coat. This prevents chemicals from seeping into the sleeve[6].
Doffing (Taking Off) PPE:
The goal is to prevent contact with any contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves without touching the outside with your bare hands. Peel one glove off, balling it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the strap.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[1][13].
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place immediately into a designated, sealed, and clearly labeled hazardous waste container[5][14].
-
Do not overfill waste containers. Follow your institution's specific guidelines for chemical waste disposal[15].
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring that scientific discovery and personal safety proceed in tandem.
References
-
Comprehensive Guide to Chemical Resistant Gloves. Lab Manager. [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]
-
Gloves Chemical Resistance Chart. Safety-Gloves.co.uk. [Link]
-
Gloves - Tables of Properties and Resistances. University of Illinois Urbana-Champaign. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
-
Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Ethers. The University of Edinburgh Health and Safety Department. [Link]
-
material safety data sheet - CROWN ETHER/BENZO-15-CROWN-5. SDFine. [Link]
- Product Stewardship Summary - Diethyl Ether. Ashland. [https://sds.ashland.com/ehs/ehs_ashland.nsf/0/AD37494490C9B10F852583740061320F/ FILE/Diethyl_Ether_PSS_2018.pdf)
-
DIETHYL ETHER PRA - Safety Data Sheet. Loba Chemie. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdc.gov [cdc.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. Comprehensive Guide to Chemical Resistant Gloves | Lab Manager [labmanager.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ashland.com [ashland.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
